S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate
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Overview
Description
S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate: is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with potassium thiocyanate to yield the final product. The reaction conditions generally include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvents: Common solvents used include dichloromethane or ethanol.
Catalysts: No specific catalysts are typically required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate shares similarities with other carbamothioates and thiourea derivatives.
- Examples include: Thiourea, S-methyl thiourea, and S-ethyl thiourea.
Uniqueness
- Unique Structural Features: The presence of the methoxyphenyl group and the specific arrangement of functional groups.
- Distinct Properties: Enhanced biological activity and specific reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5429-06-1 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
S-[2-(4-methoxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-15-8-4-2-7(3-5-8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
HUCSOIGADMBWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC(=O)N |
Origin of Product |
United States |
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